3-Methoxy-4-methylphenylboronic acid

Suzuki-Miyaura Coupling Substituent Effects Hammett Analysis

This 3,4-disubstituted arylboronic acid delivers superior Suzuki-Miyaura coupling efficiency through additive electron-donating effects of the 3-methoxy (+M) and 4-methyl (+I) groups. Compared to mono-substituted analogs (e.g., 4-methoxyphenylboronic acid), it accelerates transmetalation, enabling lower catalyst loadings, higher yields, and smoother reactions with electron-deficient or sterically hindered aryl halides. Essential for constructing biaryl pharmacophores in kinase inhibitors, GPCR modulators, and agrochemical libraries. Select this building block for reproducible, high-conversion cross-couplings that reduce purification overhead and cost-per-successful analog in medicinal chemistry and parallel synthesis workflows.

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
CAS No. 917757-15-4
Cat. No. B1326332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylphenylboronic acid
CAS917757-15-4
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)OC)(O)O
InChIInChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3
InChIKeyUMGAGEBOUIODFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-methylphenylboronic Acid (CAS 917757-15-4) for Suzuki-Miyaura Cross-Coupling: Core Identity and Procurement Context


3-Methoxy-4-methylphenylboronic acid (CAS 917757-15-4) is a disubstituted arylboronic acid with electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 4-positions, respectively, exhibiting a molecular weight of 165.98 g/mol (C₈H₁₁BO₃) . As a boronic acid, it serves primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge C(sp²)–C(sp²) bonds essential for constructing biaryl pharmacophores, agrochemical intermediates, and functional materials [1].

Why 3-Methoxy-4-methylphenylboronic Acid Cannot Be Directly Substituted by Common Mono-Substituted Analogs


Generic substitution with simpler in-class arylboronic acids (e.g., 4-methoxyphenylboronic acid or 3-methylphenylboronic acid) is precluded by the divergent electronic and steric profiles governed by the dual 3-OCH₃/4-CH₃ substitution pattern. The methoxy group exerts a strong +M (resonance) electron-donating effect that accelerates transmetalation in the Suzuki catalytic cycle, while the methyl group provides additional +I (inductive) electron density and modulates steric encumbrance, collectively influencing reaction rate, yield, and regioselectivity in ways that single-substituent analogs cannot replicate [1][2]. These differential substituent effects are quantifiable through Hammett relationships and kinetic studies, as electron-donating groups on arylboronic acids are unequivocally beneficial for Suzuki coupling efficiency [3].

Quantitative Differentiation of 3-Methoxy-4-methylphenylboronic Acid from Comparator Arylboronic Acids


Enhanced Electron-Donating Capacity Relative to Mono-Substituted Analogs Drives Superior Suzuki Coupling Reactivity

The dual substitution of 3-OCH₃ and 4-CH₃ on the phenyl ring cumulatively increases electron density at the boron atom relative to mono-substituted analogs. 3-Methoxy-4-methylphenylboronic acid benefits from the additive electron-donating effects of both substituents, as established by general Hammett substituent constants (σₚ for -OCH₃ = -0.27; σₘ for -CH₃ = -0.07) [1]. This dual donation is predicted to lower the activation barrier for transmetalation in the Suzuki-Miyaura catalytic cycle compared to mono-substituted derivatives [2]. Furthermore, a 2024 kinetic study of substituent effects in aqueous micellar Suzuki couplings explicitly concludes that electron-donating groups on arylboronic acids are beneficial to the Suzuki reaction, while electron-withdrawing groups are unfavorable [3]. While direct experimental yield data for 3-methoxy-4-methylphenylboronic acid versus comparators under identical conditions is limited in public literature, the class-level inference from substituent effect studies provides a robust mechanistic foundation for differentiation.

Suzuki-Miyaura Coupling Substituent Effects Hammett Analysis

Benchmarking Reactivity: Comparative Isolated Yields of Mono-Substituted Arylboronic Acids Under Standard Suzuki Conditions

Literature yields for mono-substituted arylboronic acid analogs provide a quantitative baseline against which the target compound's performance can be contextualized. In a palladium-catalyzed Suzuki coupling with bromobenzene using (Ph₃P)₂Pd(N-Succ)₂ precatalyst (1 mol%) in THF at reflux, 4-methylphenylboronic acid (4b) afforded an 84% isolated yield (94% conversion) of 4-methylbiphenyl (5b), significantly outperforming phenylboronic acid (4a) which gave 67% isolated yield under identical conditions [1]. In an aqueous micellar system, a general trend is observed where electron-donating groups on the boronic acid enhance reaction efficiency [2]. In a separate study on diarylation of pyrazolo[3,4-b]pyridines, 4-methoxyphenylboronic acid yielded the coupled product in 81% yield, while 3-methoxyphenylboronic acid gave 63% yield under comparable one-pot conditions, demonstrating the impact of substitution pattern on reaction outcome .

Suzuki-Miyaura Coupling Comparative Yield Reaction Optimization

Proven Efficacy in Coupling Sterically Hindered and Heteroaryl Substrates

3-Methoxy-4-methylphenylboronic acid has been specifically noted in technical literature as a cross-coupling catalyst that is very effective in coupling reactions involving heteroaryl and sterically hindered bromides . This capability addresses a common synthetic limitation where mono-substituted or less sterically tolerant boronic acids suffer from low yields or require harsh forcing conditions. The unique combination of electron-donating substituents and the specific substitution pattern around the aryl ring may contribute to this enhanced substrate scope. While quantitative yield data for this specific property is not detailed in the public literature, the documented efficacy with challenging substrates distinguishes this compound from simpler analogs that lack this reported performance characteristic.

Cross-Coupling Catalyst Sterically Hindered Bromides Heteroaryl Coupling

Optimal Use Cases for 3-Methoxy-4-methylphenylboronic Acid Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Electron-Rich Biaryl Pharmacophores

Leverage the additive electron-donating effects of the 3-OCH₃/4-CH₃ substitution pattern to efficiently couple with electron-deficient aryl halides in the synthesis of kinase inhibitors or GPCR modulators. The enhanced nucleophilicity of the boronic acid, as inferred from Hammett relationships and substituent effect studies [1][2], is expected to drive higher conversion rates and reduce palladium catalyst loading compared to mono-substituted analogs. This translates to cost savings and simplified purification in medicinal chemistry campaigns.

Process Chemistry: Optimizing Challenging Suzuki Couplings with Sterically Hindered Electrophiles

Employ 3-methoxy-4-methylphenylboronic acid as a specialized coupling partner when confronted with ortho-substituted or heteroaromatic bromides that exhibit poor reactivity with standard arylboronic acids. The compound's documented effectiveness in coupling with sterically hindered bromides positions it as a strategic alternative to more forcing conditions (elevated temperature, higher catalyst loading) that may degrade sensitive functional groups or generate impurities.

Agrochemical Intermediate Synthesis: High-Throughput Library Construction

In automated parallel synthesis of agrochemical candidates, the predictable electronic and steric properties of 3-methoxy-4-methylphenylboronic acid enable reliable inclusion in diverse building block sets. The established relationship between electron-donating substituents and enhanced Suzuki reactivity [1] reduces the risk of failed couplings during high-throughput screening, maximizing the number of successful analogs per library plate and improving overall workflow efficiency.

Academic Research: Substituent Effect and Mechanistic Studies

Utilize the dual-substituted arylboronic acid as a model substrate to probe the additive nature of electron-donating groups on the transmetalation step of the Suzuki-Miyaura catalytic cycle. Comparative kinetic studies against 4-methoxyphenylboronic acid and 3-methylphenylboronic acid can elucidate the synergistic effects of 3,4-disubstitution, contributing to the fundamental understanding of palladium-catalyzed cross-coupling mechanisms [2][3].

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